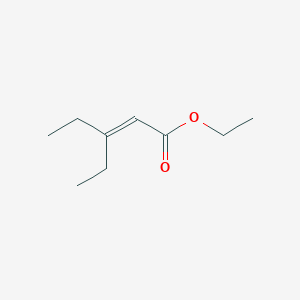

Ethyl 3-ethylpent-2-enoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 3-ethylpent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-4-8(5-2)7-9(10)11-6-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULZRAVBXKKDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC(=O)OCC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70502228 | |

| Record name | Ethyl 3-ethylpent-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15249-93-1 | |

| Record name | Ethyl 3-ethylpent-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 3-ethylpent-2-enoate spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-ethylpent-2-enoate

Introduction

This compound is an α,β-unsaturated ester with the molecular formula C₉H₁₆O₂.[1] As a fine chemical, its unambiguous identification and purity assessment are critical for applications in research and development, particularly in fields such as flavor chemistry, synthesis of complex organic molecules, and materials science. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical suite for the structural elucidation and verification of this molecule. This guide offers a detailed analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and supported by empirical data from analogous structures. The insights provided herein are intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the molecule's spectroscopic signature.

Molecular Structure and Properties

Understanding the molecular architecture is the first step in interpreting spectroscopic data. This compound features a conjugated system comprising a carbon-carbon double bond and a carbonyl group, which significantly influences its electronic properties and, consequently, its spectroscopic behavior.[2]

Chemical Structure:

Caption: Molecular structure of this compound.

Key Physical Properties:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Causality Behind Experimental Choices

The choice of solvent (typically CDCl₃ for non-polar to moderately polar compounds) is crucial to dissolve the analyte without introducing interfering proton signals. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) due to its chemical inertness and single, sharp resonance peak, which is well-separated from the signals of most organic compounds.[3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is characterized by the chemical shift (δ), which indicates the electronic environment of the protons, the integration, which corresponds to the number of protons, and the multiplicity (splitting pattern), which reveals the number of neighboring protons. The electronegativity of the oxygen atoms and the anisotropy of the C=C and C=O double bonds are the primary factors influencing the chemical shifts.[3][4]

| Protons (Label) | Integration | Multiplicity | Approx. Chemical Shift (δ, ppm) | Rationale |

| -CH = | 1H | Singlet (s) | 5.6 - 5.8 | Vinylic proton, deshielded by the conjugated carbonyl group. |

| -O-CH₂ -CH₃ | 2H | Quartet (q) | 4.1 - 4.2 | Methylene protons adjacent to the ester oxygen, deshielded by its electronegativity.[5] |

| =C-CH₂ -CH₃ | 4H | Quartet (q) | 2.1 - 2.3 | Two equivalent methylene groups alpha to the C=C double bond, deshielded. |

| -O-CH₂-CH₃ | 3H | Triplet (t) | 1.2 - 1.3 | Methyl protons of the ethyl ester group. |

| =C-CH₂-CH₃ | 6H | Triplet (t) | 1.0 - 1.1 | Two equivalent methyl groups. |

Predicted ¹³C NMR Spectrum

In the ¹³C NMR spectrum, the chemical shifts are primarily influenced by the hybridization and the electronic environment of the carbon atoms. The carbonyl carbon is significantly deshielded and appears far downfield.

| Carbon (Label) | Approx. Chemical Shift (δ, ppm) | Rationale |

| C =O | 166 - 168 | Carbonyl carbon of an α,β-unsaturated ester.[6] |

| =C -CH₂ | 160 - 165 | Quaternary vinylic carbon (C3), deshielded by two ethyl groups. |

| -C H= | 118 - 122 | Vinylic carbon (C2) bearing a proton. |

| -O-C H₂- | 59 - 61 | Methylene carbon adjacent to the ester oxygen.[6] |

| =C-C H₂- | 25 - 30 | Two equivalent methylene carbons alpha to the C=C double bond. |

| -O-CH₂-C H₃ | 14 - 15 | Methyl carbon of the ethyl ester group. |

| =C-CH₂-C H₃ | 12 - 14 | Two equivalent methyl carbons. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a standard 5 mm NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A larger number of scans is required due to the lower natural abundance of ¹³C.

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the TMS signal at 0 ppm.[7]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying functional groups.

Causality Behind Experimental Choices

For a liquid sample like this compound, the spectrum can be acquired neat (without solvent) as a thin film between two salt (NaCl or KBr) plates. This is a simple and rapid method that avoids solvent interference bands.

Interpretation of the IR Spectrum

The key feature in the IR spectrum of an α,β-unsaturated ester is the C=O stretching frequency, which is lowered due to conjugation compared to a saturated ester.[8][9] This delocalization of π-electrons weakens the C=O double bond, causing it to vibrate at a lower frequency.[10]

| Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity | Rationale |

| C-H (sp³) stretch | 2850 - 3000 | Medium-Strong | Aliphatic C-H bonds in the ethyl groups.[9] |

| C-H (sp²) stretch | 3000 - 3100 | Medium-Weak | Vinylic C-H bond.[8] |

| C=O stretch | 1715 - 1730 | Strong | Conjugated ester carbonyl group. The frequency is lower than that of saturated esters (1735-1750 cm⁻¹).[11] |

| C=C stretch | 1640 - 1660 | Medium | Conjugated carbon-carbon double bond. |

| C-O stretch | 1150 - 1300 | Strong | Two bands are expected for the C-C(=O)-O and O-C-C asymmetric coupled vibrations.[10][11] |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Place one drop of neat this compound onto a clean NaCl or KBr salt plate. Place a second plate on top to create a thin liquid film.

-

Background Spectrum: Place the empty, clean salt plates in the spectrometer and acquire a background spectrum. This is to subtract the absorbance from the atmosphere (CO₂, H₂O) and the plates themselves.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Causality Behind Experimental Choices

Electron Ionization (EI) is a common and robust ionization technique. At a standard energy of 70 eV, it produces reproducible fragmentation patterns that are useful for structural identification and can be compared against spectral libraries.

Interpretation of the Mass Spectrum

Upon ionization, this compound will form a molecular ion (M⁺˙), which can then undergo various fragmentation pathways. The most characteristic fragmentations for ethyl esters are the loss of the ethoxy radical and the McLafferty rearrangement.[12][13]

-

Molecular Ion (M⁺˙): The peak corresponding to the intact molecule with one electron removed. For C₉H₁₆O₂, the expected m/z is 156.

-

Loss of Ethoxy Radical ( [M - 45]⁺ ): Cleavage of the C-O single bond results in the loss of an ethoxy radical (·OCH₂CH₃), leading to a prominent acylium ion at m/z 111.[12][14]

-

McLafferty Rearrangement: This is a characteristic rearrangement for carbonyl compounds with a γ-hydrogen. However, in this specific structure, a standard McLafferty rearrangement is not possible as there are no γ-hydrogens on a saturated carbon chain. Alternative rearrangements might occur.

-

Other Fragments: Cleavage at the allylic position (the C-C bond adjacent to the double bond) is also common. Loss of an ethyl group (·CH₂CH₃, mass 29) from the C3 position would lead to a fragment at m/z 127.

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Inject a dilute solution of this compound (e.g., in methanol or hexane) into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for separation and purification.

-

Ionization: The sample is vaporized and enters the ion source, where it is bombarded with electrons (typically at 70 eV for EI).

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a unique fingerprint for its positive identification. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, with characteristic shifts confirming the α,β-unsaturated ester structure. The IR spectrum provides definitive evidence for the conjugated carbonyl functional group and other key bonds. Finally, mass spectrometry confirms the molecular weight and provides structural information through predictable fragmentation patterns, such as the loss of the ethoxy group. Together, these techniques form a self-validating system, ensuring the structural integrity and identity of the compound for any scientific application.

References

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available from: [Link]

-

Electronic Supplementary Information. Royal Society of Chemistry. Available from: [Link]

-

Fu, J., et al. (2018). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. Energy & Fuels. ACS Publications. Available from: [Link]

-

TutorChase. What are the common fragments in mass spectrometry for esters?. Available from: [Link]

-

6.3 IR Spectrum and Characteristic Absorption Bands. (2021). Organic Chemistry I. Available from: [Link]

-

Identification of Aromatic Fatty Acid Ethyl Esters. (n.d.). Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12550534, this compound. Available from: [Link].

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available from: [Link]

-

Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. (2021). Available from: [Link]

-

SpectraBase. (2E/Z)-ETHYL-2,3,4-TRIMETHYLPENT-2-ENOATE. Available from: [Link]

-

University of Colorado Boulder. Spectroscopy Tutorial: Esters. Available from: [Link]

-

Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. (n.d.). Available from: [Link]

-

Electronic Supplementary Information. (n.d.). Royal Society of Chemistry. Available from: [Link]

-

Walton, W. L., & Hughes, R. B. (1957). Infrared Spectra of α,β-Unsaturated Esters. Journal of the American Chemical Society. ACS Publications. Available from: [Link]

-

ChemSynthesis. ethyl (3E)-2-methyl-3-pentenoate. Available from: [Link]

-

Chemistry LibreTexts. NMR - Interpretation. (2023). Available from: [Link]

-

Tasi, D., et al. (2018). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules. PubMed Central. Available from: [Link]

-

Jasperse, C. Short Summary of 1H-NMR Interpretation. (n.d.). Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15283522, Ethyl 3-ethylpentanoate. Available from: [Link].

-

Table of Characteristic IR Absorptions. (n.d.). Available from: [Link]

-

CHAPTER 9: α,β-Unsaturated Carbonyl Compounds. (2022). Available from: [Link]

-

Saturated& unsaturated long chains fatty acids assignment using NMR. (2020). YouTube. Available from: [Link]

-

Michigan State University. IR Spectroscopy Tutorial: Esters. Available from: [Link]

Sources

- 1. This compound | C9H16O2 | CID 12550534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. youtube.com [youtube.com]

- 7. rsc.org [rsc.org]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. tutorchase.com [tutorchase.com]

Physical and chemical properties of Ethyl 3-ethylpent-2-enoate

An In-depth Technical Guide to Ethyl 3-ethylpent-2-enoate

Introduction

This compound is an α,β-unsaturated ester, a class of organic compounds characterized by a carbon-carbon double bond conjugated with a carbonyl group. This structural motif imparts unique chemical reactivity, making it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic signature, synthesis, and key reactions, tailored for researchers and professionals in chemical and pharmaceutical development.

Chemical Identity and Structure

Understanding the fundamental structure is key to predicting the behavior of this compound. The molecule consists of a nine-carbon backbone, featuring an ethyl ester functional group and a double bond at the C2 position, with an additional ethyl substituent at the C3 position.

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₉H₁₆O₂[1]

-

CAS Number: 58935-91-8

-

Canonical SMILES: CCC(=CC(=O)OCC)CC[1]

-

InChIKey: HULZRAVBXKKDEB-UHFFFAOYSA-N[1]

Physical Properties

The physical properties of a compound are critical for its handling, purification, and use in various applications. The data presented below is a consolidation of computed values and estimations from structurally similar compounds.

| Property | Value | Source |

| Molecular Weight | 156.22 g/mol | PubChem[1] |

| Appearance | Colorless to pale yellow liquid | (Estimated) |

| Boiling Point | ~180-190 °C | (Estimated based on similar structures) |

| Density | ~0.92 g/cm³ | (Estimated) |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone) | (General property of esters) |

| XLogP3-AA | 2.8 | PubChem[1] |

| Refractive Index | ~1.44 | (Estimated) |

Spectroscopic Analysis

Spectroscopic data provides a fingerprint for the molecule, allowing for its identification and structural confirmation.

-

¹H NMR Spectroscopy (Predicted):

-

δ ~5.7 ppm (s, 1H): Vinylic proton at the C2 position.

-

δ ~4.1 ppm (q, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl ester.

-

δ ~2.2 ppm (q, 2H): Methylene protons of the C3-ethyl substituent adjacent to the double bond.

-

δ ~2.0 ppm (q, 2H): Methylene protons of the C3-ethyl substituent.

-

δ ~1.2 ppm (t, 3H): Methyl protons (-O-CH₂-CH₃) of the ethyl ester.

-

δ ~1.0 ppm (t, 6H): Methyl protons of the two ethyl substituents.

-

-

¹³C NMR Spectroscopy (Predicted):

-

δ ~166 ppm: Carbonyl carbon (C1) of the ester.

-

δ ~160 ppm: Vinylic carbon at C3.

-

δ ~118 ppm: Vinylic carbon at C2.

-

δ ~60 ppm: Methylene carbon (-O-CH₂) of the ethyl ester.

-

δ ~25-30 ppm: Methylene carbons of the ethyl substituents.

-

δ ~12-14 ppm: Methyl carbons of the ethyl substituents and the ethyl ester.

-

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): m/z = 156.11.[1]

-

Key Fragmentation Patterns: Expect losses of the ethoxy group (-OCH₂CH₃, m/z = 45), ethyl group (-CH₂CH₃, m/z = 29), and rearrangements typical of esters.

-

Chemical Properties and Reactivity

The reactivity of this compound is dominated by the α,β-unsaturated ester system. The electron-withdrawing nature of the ester group polarizes the double bond, making the β-carbon (C3) electrophilic.

Key Reactions:

-

Conjugate (Michael) Addition: The electrophilic β-carbon is susceptible to attack by nucleophiles. This 1,4-addition is a cornerstone reaction for this class of compounds, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

-

Reduction:

-

Catalytic Hydrogenation: Depending on the catalyst (e.g., Pd/C), both the C=C double bond and the ester carbonyl can be reduced. Selective reduction of the double bond can be achieved using specific catalysts like Lindlar's catalyst.[2]

-

Hydride Reduction: Strong reducing agents like LiAlH₄ will reduce the ester to an alcohol. Sodium borohydride (NaBH₄) is generally not strong enough to reduce the ester but can, under certain conditions, reduce the double bond in a 1,4-fashion.

-

-

Hydrolysis: Like any ester, it can be hydrolyzed back to the corresponding carboxylic acid (3-ethylpent-2-enoic acid) and ethanol under acidic or basic conditions.

-

Diels-Alder Reaction: The C=C double bond can act as a dienophile in cycloaddition reactions with conjugated dienes.

Synthesis Pathway: Horner-Wadsworth-Emmons Reaction

A reliable method for synthesizing α,β-unsaturated esters like this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This approach offers high stereoselectivity, typically favoring the (E)-isomer, and uses readily available starting materials.

Conceptual Workflow:

The synthesis involves the reaction of a phosphonate ylide (generated from triethyl phosphonoacetate) with a ketone (3-pentanone).

Caption: Horner-Wadsworth-Emmons Synthesis Workflow.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 3-pentanone and triethyl phosphonoacetate.

Materials:

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

3-Pentanone

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.

-

Base Addition: Carefully add sodium hydride to the THF with stirring.

-

Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate dropwise via a syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another hour. The formation of the phosphonate ylide is observed as the solution becomes clear.

-

Reaction: Cool the ylide solution back to 0 °C. Add 3-pentanone dropwise.

-

Quenching: After the reaction is complete (monitored by TLC), slowly quench the reaction by adding saturated aqueous NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Washing: Combine the organic layers and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Application in Drug Development: Michael Addition Protocol

The electrophilic nature of the β-carbon makes this compound an excellent Michael acceptor. This is a powerful tool in drug development for creating more complex molecules.

Reaction Mechanism Visualization

Caption: Generalized Michael Addition Pathway.

Experimental Protocol: Michael Addition

Objective: To perform a conjugate addition of a thiol nucleophile to this compound.

Materials:

-

This compound

-

Thiophenol (as the nucleophile)

-

Triethylamine (as a base catalyst)

-

Dichloromethane (DCM) as solvent

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: In a round-bottom flask, dissolve this compound in DCM.

-

Reagent Addition: Add thiophenol to the solution, followed by a catalytic amount of triethylamine.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, dilute the mixture with DCM.

-

Washing: Transfer to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Drying: Dry the organic layer over anhydrous Na₂SO₄.

-

Isolation: Filter the drying agent and remove the solvent in vacuo. The resulting crude oil is the 1,4-adduct product.

-

Purification: If necessary, purify the product via flash column chromatography.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from similar α,β-unsaturated esters and flammable liquids should be used to guide handling procedures.

-

Hazards: Assumed to be a flammable liquid.[3] May cause skin and eye irritation. Inhalation of vapors may cause respiratory irritation.

-

Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.[4]

-

Store in a tightly closed container in a cool, dry place.

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12550534, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11332473, (Z)-ethyl pent-2-enoate. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 102263, Ethyl pent-2-enoate. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71354360, Ethyl 3-methylpent-2-enoate. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12748359, 3-Ethylpent-2-enoic acid. Retrieved from [Link]

-

The Good Scents Company (2023). Information for ethyl (E)-2-pentenoate. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71409852, Ethyl 3-ethyl-2-(prop-2-en-1-yl)pent-3-enoate. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21765911, ethyl (Z)-3-ethylpent-3-enoate. Retrieved from [Link]

-

ChemSynthesis (2023). ethyl (3E)-2-methyl-3-pentenoate. Retrieved from [Link]

-

ChemSynthesis (2023). ethyl (2E)-3-methyl-2-pentenoate. Retrieved from [Link]

-

Elan Chemical (2018). Safety Data Sheet for ETHYL n-VALERATE. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15283522, Ethyl 3-ethylpentanoate. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 98010, Ethyl 2-cyano-3-methyl-2-pentenoate. Retrieved from [Link]

-

Royal Society of Chemistry (2019). Electronic Supplementary Information. Retrieved from [Link]

-

NIST (National Institute of Standards and Technology). (n.d.). 2-Pentanone, 3-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST (National Institute of Standards and Technology). (n.d.). 2-Pentanone, 3-ethyl- IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

ChemBK (2024). ethyl 3-methylbut-2-enoate. Retrieved from [Link]

-

PrepChem.com (2023). Synthesis of ethyl-2-methyl-pentanoate. Retrieved from [Link]

-

ResearchGate (2015). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Quantum Chemical Calculations for Ethyl 3-ethylpent-2-enoate: From First Principles to Drug Discovery Insights

Abstract

This technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on Ethyl 3-ethylpent-2-enoate, a representative α,β-unsaturated ester. Designed for researchers, medicinal chemists, and computational scientists, this document moves beyond a simple recitation of steps. It delves into the causal reasoning behind methodological choices, grounding theoretical concepts in their practical application to drug development. We will explore the selection of appropriate theoretical models, from Hartree-Fock and Møller-Plesset perturbation theory to Density Functional Theory, and the critical role of basis sets. A detailed, step-by-step computational workflow is presented, culminating in the analysis of key molecular properties—such as frontier molecular orbitals and electrostatic potential surfaces—that are pivotal for predicting molecular reactivity, stability, and intermolecular interactions. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The "Why" Behind Calculating Molecular Properties

In modern drug discovery, understanding a molecule's intrinsic electronic structure is no longer a purely academic exercise; it is a cornerstone of rational design.[1] Molecules like this compound—a C9H16O2 α,β-unsaturated ester—possess a rich electronic landscape due to the conjugation between the carbon-carbon double bond and the carbonyl group.[2][3][4] This structure dictates its reactivity, how it recognizes and interacts with a biological target, and its metabolic fate.

Quantum chemical calculations, by solving approximations of the Schrödinger equation, provide a powerful lens to peer into this landscape.[5][6][7] They allow us to compute a wide array of molecular properties, including geometries, charge distributions, and reaction pathways, before a single physical experiment is conducted.[8] For drug development professionals, this translates into the ability to:

-

Predict Reactivity and Stability: Foresee how a molecule might behave in different chemical environments.

-

Optimize Ligand-Receptor Interactions: Understand the non-covalent forces that govern binding affinity and specificity.[1]

-

Guide Synthesis: Identify the most reactive sites on a molecule to plan more efficient synthetic routes.

-

Screen Virtual Libraries: Prioritize candidates with desirable electronic properties, saving significant time and resources.[9]

This guide will provide the theoretical and practical foundation to perform these calculations with confidence, ensuring the results are both accurate and meaningful.

Theoretical Foundations: Choosing the Right Computational Tools

The accuracy of any quantum chemical calculation hinges on the selection of two key components: the theoretical method and the basis set.[10] This choice is always a trade-off between computational cost and desired accuracy.

The Hierarchy of Theoretical Methods

Quantum chemistry offers a spectrum of methods to approximate the electronic structure of a molecule.[5][11]

-

Hartree-Fock (HF) Theory: This is the foundational ab initio method.[12] It treats each electron in the mean field of all other electrons but neglects the instantaneous correlation between the motions of individual electrons. While computationally efficient, this omission can lead to inaccuracies, especially in describing reaction energies and non-covalent interactions.[12][13]

-

Post-Hartree-Fock Methods (Møller-Plesset Perturbation Theory - MP2): To recover the missing electron correlation, post-HF methods are employed. Møller-Plesset perturbation theory treats electron correlation as a perturbation to the HF solution.[14] The second-order correction, MP2, is a widely used method that provides a good balance of accuracy and cost for systems where electron correlation is important, such as in describing dispersion interactions.[14][15][16]

-

Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry for its remarkable efficiency and accuracy.[8] Instead of calculating the complex many-electron wavefunction, DFT determines the energy from the electron density. It includes electron correlation at a fraction of the cost of many post-HF methods.[17] The accuracy of DFT depends on the chosen exchange-correlation functional. For organic molecules like this compound, hybrid functionals like B3LYP are well-established and provide reliable results for a wide range of properties.[8][18]

Expert Insight: For a molecule of this size and type, DFT with the B3LYP functional represents the optimal starting point. It provides a robust description of both structure and electronic properties without the prohibitive computational expense of higher-level methods like MP2 or Coupled Cluster, which might be reserved for benchmarking specific properties if needed.[13]

Basis Sets: The Building Blocks of Molecular Orbitals

A basis set is a collection of mathematical functions used to construct the molecular orbitals.[10][19][20] The size and type of the basis set directly impact the accuracy of the calculation.

-

Pople-style Basis Sets (e.g., 6-31G, 6-311+G*)): These are highly popular for their efficiency. The nomenclature indicates the number of functions used to describe core and valence orbitals.

-

Polarization Functions (* or (d,p)): Adding these functions (e.g., d-orbitals on heavy atoms, p-orbitals on hydrogens) allows orbitals to change shape and polarize, which is crucial for accurately describing bonding.

-

Diffuse Functions (+): These are important for describing systems with diffuse electron density, such as anions or molecules with lone pairs, and for calculating properties like electron affinity and accurate electrostatic potentials.[21]

-

Causality in Selection: For general-purpose calculations on this compound, including geometry optimization and frequency analysis, the 6-31G * basis set is a cost-effective and reliable choice.[21] For higher accuracy in electronic properties, such as the HOMO-LUMO gap or electrostatic potential, upgrading to a triple-zeta basis set with diffuse functions, like 6-311+G(d,p) , is recommended.

The Computational Workflow: A Self-Validating Protocol

The following protocol outlines the essential steps for a robust quantum chemical analysis using a program like Gaussian. Each step builds upon the last, culminating in a validated molecular model and a rich set of predictive data.

Experimental Protocol: Step-by-Step Calculation

-

Construct the Initial 3D Structure:

-

Using a molecular builder (e.g., GaussView, Avogadro), draw the structure of this compound.[2]

-

Perform an initial, quick "clean-up" of the geometry using a molecular mechanics force field (e.g., UFF) to ensure reasonable bond lengths and angles.

-

-

Perform Geometry Optimization:

-

Objective: To find the coordinates on the potential energy surface that correspond to a minimum energy, i.e., the most stable conformation of the molecule.[22]

-

Methodology: Use DFT with the B3LYP functional and the 6-31G* basis set.

-

Sample Gaussian Input:

-

Trustworthiness Check: The optimization process is iterative. Monitor the convergence criteria to ensure the forces on the atoms and the displacement at each step fall below the default thresholds.[22]

-

-

Execute Vibrational Frequency Analysis:

-

Objective: This is a critical self-validation step. It confirms that the optimized geometry is a true energy minimum and provides thermodynamic data.[23][24] A true minimum will have zero imaginary frequencies.[25] A transition state, by contrast, will have exactly one imaginary frequency.

-

Methodology: This calculation must be performed at the exact same level of theory and basis set as the geometry optimization.[23][24]

-

Sample Gaussian Input:

-

Self-Validation: Upon completion, verify that the output file reports "0 imaginary frequencies". If imaginary frequencies are present, it indicates the structure is not a true minimum, and further optimization or conformational searching is required.[25]

-

Visualization of the Computational Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C9H16O2 | CID 12550534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Unsaturated ester synthesis by condensation, C-C coupling or oxidation [organic-chemistry.org]

- 5. Quantum chemistry - Wikipedia [en.wikipedia.org]

- 6. Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. youtube.com [youtube.com]

- 10. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 11. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 13. downloads.wavefun.com [downloads.wavefun.com]

- 14. fiveable.me [fiveable.me]

- 15. A simple and efficient dispersion correction to the Hartree-Fock theory (3): A comprehensive performance comparison of HF-Dtq with MP2 and DFT-Ds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. gaussian.com [gaussian.com]

- 17. Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 19. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 20. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]

- 21. Selection Method of Basis Set in Quantum Chemistry - CD ComputaBio [computabio.com]

- 22. basic considerations in geometry optimization [cup.uni-muenchen.de]

- 23. thiele.ruc.dk [thiele.ruc.dk]

- 24. gaussian.com [gaussian.com]

- 25. youtube.com [youtube.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 3-Ethylpent-2-enoate Derivatives for Drug Development

This guide provides a comprehensive overview of the synthesis, crystallization, and crystal structure analysis of ethyl 3-ethylpent-2-enoate derivatives. It is intended for researchers, scientists, and drug development professionals who are interested in understanding the three-dimensional structure of these compounds and its implications for their biological activity. By elucidating the precise atomic arrangement, we can gain invaluable insights into structure-activity relationships (SAR), guiding the design of more potent and selective therapeutic agents.

The Significance of α,β-Unsaturated Esters in Medicinal Chemistry

This compound and its derivatives belong to the class of α,β-unsaturated esters. This structural motif is of significant interest in drug discovery due to its potential to act as a Michael acceptor. The electrophilic β-carbon can form covalent bonds with nucleophilic residues, such as cysteine, in target proteins. This ability to form covalent interactions can lead to potent and prolonged pharmacological effects. However, this reactivity also poses a potential risk for off-target effects and toxicity. Therefore, a detailed understanding of the steric and electronic properties of these molecules, as afforded by crystal structure analysis, is paramount for balancing efficacy and safety.

The mutagenicity and potential carcinogenicity of some α,β-unsaturated carbonyl compounds are linked to their ability to directly interact with nucleic acid bases through Michael addition.[1] The substitution pattern at the α and β positions can significantly modulate this reactivity, with alkyl and aryl substitutions generally reducing or abolishing the mutagenic potential.[1] This highlights the critical importance of precise structural information in the design of safe and effective drug candidates based on this scaffold.

Synthesis of this compound Derivatives

The synthesis of α,β-unsaturated esters can be achieved through various methods, with the Horner-Wadsworth-Emmons (HWE) reaction being a particularly powerful and widely used technique due to its high stereoselectivity, typically favoring the formation of the (E)-alkene.[2][3][4]

Proposed Synthetic Protocol: Horner-Wadsworth-Emmons Reaction

This protocol describes a general method for the synthesis of this compound derivatives.

Step 1: Preparation of the Phosphonate Reagent The synthesis begins with the preparation of a phosphonate reagent, such as triethyl phosphonoacetate, which can be readily synthesized via the Michaelis-Arbuzov reaction.

Step 2: Deprotonation to Form the Ylide The phosphonate is deprotonated using a suitable base, such as sodium hydride (NaH) or sodium methoxide (NaOMe), in an anhydrous solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to generate the stabilized phosphonate carbanion (ylide).[4]

Step 3: Reaction with a Carbonyl Compound The ylide is then reacted with an appropriate aldehyde or ketone. For the synthesis of the parent this compound, the carbonyl compound would be pentan-3-one. The nucleophilic carbanion adds to the electrophilic carbonyl carbon.[2]

Step 4: Elimination to Form the Alkene The resulting intermediate undergoes elimination of a dialkylphosphate salt to form the desired α,β-unsaturated ester.[2] The dialkylphosphate byproduct is water-soluble and can be easily removed by aqueous extraction.[2]

Caption: Horner-Wadsworth-Emmons reaction workflow for the synthesis of this compound.

Crystallization: The Gateway to Structure Determination

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[5][6] The purity of the compound is crucial for successful crystallization.

General Crystallization Methodologies

Several techniques can be employed to grow single crystals of small organic molecules.[6] The choice of method and solvent is critical and often requires empirical screening.

1. Slow Evaporation:

-

A nearly saturated solution of the compound is prepared in a suitable solvent.[7]

-

The solution is filtered to remove any particulate matter.[7]

-

The vessel is loosely covered to allow for slow evaporation of the solvent.[7]

-

The container should be left in a vibration-free environment.[7]

2. Slow Cooling:

-

A saturated solution of the compound is prepared at an elevated temperature.

-

The solution is allowed to cool slowly to room temperature, or even lower temperatures (e.g., in a refrigerator or freezer).

-

The gradual decrease in solubility upon cooling can promote the growth of well-ordered crystals.

3. Vapor Diffusion:

-

A concentrated solution of the compound is placed in a small, open vial.

-

This vial is then placed inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent").

-

The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

4. Liquid-Liquid Diffusion:

-

A solution of the compound is carefully layered with a solvent in which it is poorly soluble.

-

Crystals form at the interface of the two liquids as they slowly mix.

Caption: Common crystallization methods for small organic molecules.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline material.[8][9][10] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[10]

The Experimental Workflow

Step 1: Crystal Mounting and Data Collection A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector.[10]

Step 2: Data Processing and Space Group Determination The collected diffraction images are processed to determine the unit cell parameters and the space group of the crystal. The intensities of the diffraction spots are integrated.

Step 3: Structure Solution The initial atomic positions are determined from the diffraction data. For small molecules, direct methods are commonly used to solve the phase problem.

Step 4: Structure Refinement The initial structural model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process adjusts atomic positions, displacement parameters, and other structural parameters.

Step 5: Structure Validation The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, angles, and for any unresolved electron density.

Sources

- 1. Structure-activity relationships of alpha, beta-unsaturated carbonylic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 4. Wittig-Horner Reaction [organic-chemistry.org]

- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. How To [chem.rochester.edu]

- 8. rigaku.com [rigaku.com]

- 9. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-biostructure.com [creative-biostructure.com]

An In-depth Technical Guide to the Solubility of Ethyl 3-ethylpent-2-enoate in Common Organic Solvents

Foreword for the Modern Researcher

In the fast-paced world of chemical research and drug development, a comprehensive understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical parameter influencing reaction kinetics, purification strategies, and formulation efficacy. This guide is dedicated to providing an in-depth technical overview of the solubility of ethyl 3-ethylpent-2-enoate, a valuable unsaturated ester intermediate.

Section 1: Physicochemical Profile of this compound

A thorough understanding of a molecule's intrinsic properties is the foundation for predicting its behavior in different solvent environments. Below is a summary of the key physicochemical descriptors for this compound, primarily sourced from the PubChem database[1].

| Property | Value | Source |

| Molecular Formula | C9H16O2 | [1] |

| Molecular Weight | 156.22 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 15249-93-1 | [1] |

| XLogP3-AA (logP) | 2.8 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 5 | [2] |

The XLogP3-AA value of 2.8 suggests that this compound is a moderately lipophilic compound. The absence of hydrogen bond donors and the presence of two hydrogen bond acceptors (the carbonyl oxygen and the ether oxygen) are critical features that will govern its interactions with various solvents[1][2].

Section 2: Theoretical Framework for Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, principle for predicting solubility. The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the following interactions are key:

-

Van der Waals Forces: As a molecule with a significant hydrocarbon backbone, London dispersion forces will be a primary mode of interaction, particularly in non-polar solvents.

-

Dipole-Dipole Interactions: The ester functional group possesses a significant dipole moment due to the polarized carbonyl (C=O) and C-O bonds. This allows for dipole-dipole interactions with polar solvents.[3][4]

-

Hydrogen Bonding: While this compound cannot self-associate via hydrogen bonding, its two hydrogen bond acceptor sites can interact with protic solvents (those with O-H or N-H bonds).[5]

Section 3: Predictive Solubility of this compound

In the absence of explicit quantitative data, we can make informed predictions based on the principles of intermolecular forces and the physicochemical properties of this compound.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene | High | The dominant van der Waals forces between the hydrocarbon portions of the solute and solvent will facilitate dissolution. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | High to Moderate | The dipole-dipole interactions between the ester group and the polar solvent will be significant. The lack of strong hydrogen bonding in the solvent makes it easier for the solute to be solvated. |

| Polar Protic | Methanol, Ethanol | Moderate to Low | While the ester can act as a hydrogen bond acceptor, the strong hydrogen bonding network of the alcohol solvents must be disrupted. The energy cost of breaking these solvent-solvent interactions may not be fully compensated by the solute-solvent interactions, especially given the ester's hydrocarbon content. |

| Water | Very Low/Insoluble | The high polarity and extensive hydrogen bonding network of water, coupled with the lipophilic nature of this compound (logP of 2.8), make it highly unlikely to be soluble in water.[1] |

Section 4: Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, an experimental approach is essential. The following protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound. This method is considered the gold standard for its accuracy and reproducibility.[6]

Principle

A surplus of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or GC).

Materials and Equipment

-

This compound (solid form)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Analytical instrument (UV-Vis spectrophotometer, HPLC, or GC)

Step-by-Step Methodology

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Equilibration:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. "Excess" means that undissolved solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to run a time-to-equilibrium study beforehand to confirm the necessary incubation period.[7]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Analysis:

-

Dilute the filtered saturated solution with the same solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and the calibration standards using the chosen analytical method.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the analytical signal (e.g., absorbance or peak area) versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor.

-

Experimental Workflow Diagram

Sources

- 1. youtube.com [youtube.com]

- 2. ethyl 2-cyano-3-methylpent-2-ene-1-oate | 759-51-3 [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. srdata.nist.gov [srdata.nist.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ethyl 3-ethylpentanoate | C9H18O2 | CID 15283522 - PubChem [pubchem.ncbi.nlm.nih.gov]

Abstract

This technical guide provides an in-depth exploration of the keto-enol tautomerism exhibited by β-keto esters, a pivotal concept for researchers, scientists, and professionals in drug development. The initial subject of interest, Ethyl 3-ethylpent-2-enoate, is first contextualized as an α,β-unsaturated ester, a class of compounds that does not undergo classical keto-enol tautomerism. To address the core scientific query, this guide pivots to a closely related structural isomer and true β-keto ester, Ethyl 2-ethyl-3-oxopentanoate . Due to the scarcity of direct experimental data for this specific molecule, this document leverages comprehensive data from analogous, well-studied β-keto esters, primarily ethyl acetoacetate and ethyl propionylacetate. We will delve into the structural and environmental factors that govern the tautomeric equilibrium, present detailed protocols for spectroscopic characterization, and offer field-proven insights into the causality behind experimental choices.

Introduction: The Dynamic Equilibrium of Tautomerism

Keto-enol tautomerism is a fundamental principle in organic chemistry, describing the chemical equilibrium between a keto form (containing a carbonyl group) and an enol form (a hydroxyl group bonded to a carbon-carbon double bond).[1][2] This equilibrium is not a resonance, but an actual isomerization involving the migration of a proton and the rearrangement of bonding electrons. For β-dicarbonyl compounds, including β-keto esters, the presence of an acidic α-hydrogen situated between two carbonyl groups greatly facilitates this tautomerization, leading to a dynamic mixture of both forms in solution. The ratio of these tautomers is critical as it dictates the molecule's reactivity, nucleophilicity, and its potential for chelation, all of which are vital considerations in drug design and synthesis.[3]

Clarification of the Subject Molecule: this compound

The molecule specified in the topic, this compound, is an α,β-unsaturated ester. Its structure is characterized by a carbon-carbon double bond between the α and β carbons relative to the ester carbonyl group.

Caption: Structure of this compound.

This structure lacks an α-hydrogen that can be readily removed to form an enolate, a prerequisite for classical keto-enol tautomerism. While tautomerism can occur in some α,β-unsaturated systems through a vinylogous pathway (involving the γ-protons), this is not the typical keto-enol equilibrium observed in β-dicarbonyl systems.

A Relevant Analog: Ethyl 2-ethyl-3-oxopentanoate

To explore the intended subject of tautomerism in a related β-keto ester, we will focus on Ethyl 2-ethyl-3-oxopentanoate . This compound is a structural isomer of this compound and possesses the requisite β-keto ester functionality.

The keto-enol tautomerism of Ethyl 2-ethyl-3-oxopentanoate is depicted below:

Caption: Keto-enol tautomerism of Ethyl 2-ethyl-3-oxopentanoate.

Factors Influencing the Keto-Enol Equilibrium

The position of the keto-enol equilibrium is highly sensitive to several factors. Understanding these influences is crucial for controlling the reactivity and properties of β-keto esters.

-

Structural Effects:

-

Substitution: Alkyl substitution on the α-carbon generally disfavors the enol form due to steric hindrance, which can disrupt the planarity of the conjugated enol system.

-

Conjugation: The enol form is stabilized by the conjugation of the C=C double bond with the carbonyl group, creating a more delocalized π-system.

-

Intramolecular Hydrogen Bonding: The enol form can be significantly stabilized by the formation of a six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen.

-

-

Solvent Effects:

-

Polarity: The influence of solvent polarity is a key consideration. Generally, for β-keto esters, the keto tautomer is favored in more polar solvents.[4][5] This is because the more polar keto form is better solvated by polar solvent molecules. Conversely, in non-polar solvents, the enol form, stabilized by intramolecular hydrogen bonding, tends to be more prevalent.[6]

-

Hydrogen Bonding: Solvents capable of hydrogen bonding can compete with the intramolecular hydrogen bond of the enol form, thereby stabilizing the keto form.

-

-

Temperature:

-

An increase in temperature generally favors the keto form. The intramolecular hydrogen bond that stabilizes the enol is entropically disfavored.

-

Experimental Characterization of Tautomers

The quantification of keto and enol forms is primarily achieved through spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the most powerful tool for determining the keto-enol equilibrium ratio. The interconversion between tautomers is typically slow on the NMR timescale, allowing for the observation of distinct signals for both forms.[7]

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for β-Keto Ester Tautomers (Analog: Ethyl Acetoacetate)

| Tautomer | Assignment | Chemical Shift (δ, ppm) |

| Keto | α-CH₂ (singlet) | ~3.4 |

| -COCH₃ (singlet) | ~2.2 | |

| -OCH₂CH₃ (quartet) | ~4.2 | |

| -OCH₂CH₃ (triplet) | ~1.3 | |

| Enol | Enolic OH (singlet, broad) | ~12.0 |

| Vinylic CH (singlet) | ~5.0 | |

| =C-CH₃ (singlet) | ~1.9 | |

| -OCH₂CH₃ (quartet) | ~4.2 | |

| -OCH₂CH₃ (triplet) | ~1.3 |

For Ethyl 2-ethyl-3-oxopentanoate , we would expect to see analogous signals, with the α-CH proton of the keto form appearing as a multiplet and the vinylic proton of the enol form as a singlet. The relative integration of these distinct signals allows for the direct calculation of the keto-to-enol ratio.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the β-keto ester into an NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ for a non-polar environment, DMSO-d₆ for a polar aprotic environment).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Ensure the spectral width is adequate to encompass all signals, including the downfield enolic OH proton.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

-

Integrate the distinct signals corresponding to the keto and enol forms.

-

Calculate the percentage of each tautomer using the integral values. For example: % Enol = [Integral(enol) / (Integral(enol) + Integral(keto))] * 100

-

Caption: Workflow for NMR-based determination of keto-enol equilibrium.

Infrared (IR) Spectroscopy

IR spectroscopy provides characteristic vibrational frequencies for the functional groups present in each tautomer.[8]

Table 2: Representative IR Absorption Frequencies (cm⁻¹) for β-Keto Ester Tautomers

| Tautomer | Vibrational Mode | Frequency (cm⁻¹) |

| Keto | C=O stretch (ketone) | ~1740 |

| C=O stretch (ester) | ~1720 | |

| Enol | O-H stretch (intramolecular H-bond) | 3200-2800 (broad) |

| C=O stretch (conjugated ester) | ~1650 | |

| C=C stretch (enol) | ~1610 |

The presence of both sets of peaks in the IR spectrum is indicative of a tautomeric mixture. The broad O-H stretch and the shift of the carbonyl and C=C bands to lower wavenumbers in the enol form are particularly diagnostic.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.

-

Alternatively, prepare a 5-10% solution in a suitable solvent (e.g., CCl₄, CHCl₃) that is transparent in the region of interest.

-

-

Instrument Setup:

-

Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric interference.

-

Perform a background scan using the pure solvent or empty salt plates.

-

-

Data Acquisition:

-

Place the sample in the spectrometer's sample holder.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for the keto and enol forms as detailed in Table 2.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be used to study keto-enol tautomerism. The conjugated π-system of the enol form results in a π → π* transition at a longer wavelength (lower energy) compared to the n → π* transition of the non-conjugated keto form.[9][10]

Table 3: Representative UV-Vis Absorption Maxima (λ_max) for β-Keto Ester Tautomers

| Tautomer | Transition | λ_max (nm) |

| Keto | n → π | ~240-250 |

| Enol | π → π | ~270-290 |

By monitoring the absorbance at the λ_max of the enol form, changes in the equilibrium position with solvent or temperature can be qualitatively and, with appropriate calibration, quantitatively assessed.

Conclusion

The tautomeric equilibrium of β-keto esters is a dynamic and sensitive interplay of structural and environmental factors. While the initially proposed molecule, this compound, does not exhibit classical keto-enol tautomerism, the study of its structural isomer, Ethyl 2-ethyl-3-oxopentanoate, through the lens of well-characterized analogs, provides a comprehensive understanding of this phenomenon. For researchers in drug development and organic synthesis, a thorough grasp of the principles governing this equilibrium, coupled with robust analytical methodologies such as NMR, IR, and UV-Vis spectroscopy, is indispensable for predicting and controlling molecular behavior. The protocols and data presented in this guide serve as a foundational framework for the investigation of tautomerism in this important class of compounds.

References

-

Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

-

(PDF) Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. (2020). ACS Publications. Retrieved January 17, 2026, from [Link]

-

Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. (2011). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. (2019). ChemRxiv. Retrieved January 17, 2026, from [Link]

-

Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

-

Ethyl3-acetyl-4-oxopentanoate. (n.d.). PDB-Dev. Retrieved January 17, 2026, from [Link]

-

IR Spectroscopy. (n.d.). Retrieved January 17, 2026, from [Link]

-

Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA. (2022). Journal of Emerging Investigators. Retrieved January 17, 2026, from [Link]

-

Lab 3 – Keto-Enol Chemical Equilibrium & Kinetics. (n.d.). BioPchem. Retrieved January 17, 2026, from [Link]

-

The keto-enol tautomerization of ethyl butylryl acetate studied by LC-NMR. (2007). PubMed. Retrieved January 17, 2026, from [Link]

-

I An NMR Study of Keto-Enol. (n.d.). Retrieved January 17, 2026, from [Link]

-

EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. (n.d.). ASU Core Research Facilities. Retrieved January 17, 2026, from [Link]

-

Keto-enol tautomerism and the formation of chelate. Notations are introduced for the interpretation of 1 H and 13 C NMR signals. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Ethyl propionylacetate. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]

-

Measuring Structural and Electronic Effects on Keto−Enol Equilibrium in 1,3-Dicarbonyl Compounds. (2016). Pendidikan Kimia. Retrieved January 17, 2026, from [Link]

-

Ethyl 3-acetyl-4-oxopentanoate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

(PDF) Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Solved Ethyl 3-oxopentanoate has 5 proton signals and 5. (2020). Chegg. Retrieved January 17, 2026, from [Link]

-

Combining ab initio calculations and Fourier-transform infrared (FT-IR) spectroscopy for quantitative analysis of multicomponent systems in solution: Tautomer proportions of ethyl acetoacetate. (2014). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. (2023). Egyptian Journal of Chemistry. Retrieved January 17, 2026, from [Link]

-

4.4: Ethyl Acetoacetate and Its Enol Form. (2022). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester). (n.d.). PHYWE. Retrieved January 17, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester) | PHYWE [phywe.com]

- 3. researchgate.net [researchgate.net]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. biopchem.education [biopchem.education]

- 6. researchgate.net [researchgate.net]

- 7. cores.research.asu.edu [cores.research.asu.edu]

- 8. narsammaacsc.org [narsammaacsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to α,β-Unsaturated Ethyl Esters: Synthesis, Reactivity, and Applications

Abstract

α,β-Unsaturated ethyl esters are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of a vast array of molecules, from natural products to pharmaceuticals.[1][2][3] Their unique electronic structure, characterized by a conjugated system encompassing a carbon-carbon double bond and an ester functionality, imparts a rich and varied reactivity profile. This technical guide provides an in-depth exploration of the synthesis, characteristic reactions, and spectroscopic analysis of α,β-unsaturated ethyl esters, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of key synthetic transformations, offer field-proven insights into experimental design, and present detailed protocols for their preparation and characterization.

Introduction: The Significance of the α,β-Unsaturated Ethyl Ester Motif

The α,β-unsaturated ester moiety is a prevalent feature in numerous biologically active compounds and is a critical intermediate in organic synthesis.[3] The conjugation between the alkene and the carbonyl group creates a polarized system, rendering the β-carbon electrophilic and susceptible to nucleophilic attack, while the double bond can participate in various cycloaddition and reduction reactions. This dual reactivity makes them invaluable precursors for constructing complex molecular architectures. Furthermore, their derivatives are found in various applications, including the development of sunscreen agents and as flavoring agents.[4][5][6]

Strategic Synthesis of α,β-Unsaturated Ethyl Esters

The stereoselective synthesis of α,β-unsaturated ethyl esters is of paramount importance, as the geometric configuration (E or Z) can significantly influence the reactivity and biological activity of the final product.[3] Several classical and modern synthetic methodologies have been developed to achieve high yields and stereocontrol.

Olefination Reactions: The Workhorses of Alkene Synthesis

Olefination reactions remain the most prevalent methods for the construction of the carbon-carbon double bond in α,β-unsaturated ethyl esters. The choice of reaction often depends on the desired stereochemistry and the nature of the starting materials.

2.1.1. The Wittig Reaction

The Wittig reaction, a Nobel Prize-winning transformation, involves the reaction of a phosphorus ylide with an aldehyde or ketone.[7] For the synthesis of α,β-unsaturated ethyl esters, stabilized ylides derived from α-haloesters are typically employed.

-

Mechanistic Insight: The reaction proceeds through a betaine intermediate, which then collapses to form the alkene and triphenylphosphine oxide. The use of stabilized ylides generally favors the formation of the more thermodynamically stable (E)-isomer.[7] One-pot Wittig reactions in aqueous media have been developed as an environmentally benign approach.[8]

-

Experimental Protocol: One-Pot Synthesis of Ethyl Cinnamate via Wittig Reaction [8][9]

-

To a stirred solution of benzaldehyde (1.0 mmol) and triphenylphosphine (1.2 mmol) in a 1:1 mixture of acetonitrile and formamide, add ethyl bromoacetate (1.2 mmol) and sodium hydroxide (1.5 mmol).[9]

-

Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl cinnamate.

-

2.1.2. The Horner-Wadsworth-Emmons (HWE) Reaction

A powerful modification of the Wittig reaction, the HWE reaction utilizes phosphonate carbanions, which are more nucleophilic than the corresponding phosphorus ylides.[10][11] This generally leads to higher yields and easier removal of the phosphate byproduct.

-

Causality in Stereoselectivity: The HWE reaction is renowned for its high (E)-selectivity.[2][10][12] This is attributed to the stereochemical course of the elimination of the phosphate from the intermediate oxaphosphetane, which favors the anti-elimination pathway leading to the trans-alkene. However, modifications to the phosphonate reagent and reaction conditions can provide access to (Z)-isomers.[11]

-

Diagram: Horner-Wadsworth-Emmons Reaction Mechanism

Caption: The HWE reaction proceeds via a key oxaphosphetane intermediate.

Condensation Reactions

2.2.1. Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an ester. For the synthesis of α,β-unsaturated ethyl esters, this typically involves the reaction of an aromatic aldehyde with ethyl acetate in the presence of a strong base like sodium ethoxide or sodium hydride.[13]

-

Self-Validating Protocol: The progress of the reaction can be monitored by the disappearance of the aldehyde spot on TLC. The formation of the intensely UV-active conjugated product is also a clear indicator of a successful reaction.

-

Experimental Protocol: Synthesis of Ethyl Cinnamate via Claisen-Schmidt Condensation [13]

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in dry tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and add a solution of benzaldehyde (1.0 mmol) and ethyl acetate (2.0 mmol) in dry THF dropwise.

-

Allow the reaction to warm to room temperature and stir until the aldehyde is consumed (monitored by TLC).

-

Carefully quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield ethyl cinnamate.

-

| Reaction | Typical Reagents | Key Advantages | Typical Stereoselectivity |

| Wittig Reaction | Aldehyde, Phosphorus Ylide | Broad substrate scope | (E)-selective with stabilized ylides |

| HWE Reaction | Aldehyde, Phosphonate Ester, Base | High yields, easy byproduct removal | Highly (E)-selective |

| Claisen-Schmidt | Aromatic Aldehyde, Ethyl Acetate, Base | Atom economical | (E)-isomer favored |

The Rich Reactivity of α,β-Unsaturated Ethyl Esters

The conjugated system of α,β-unsaturated ethyl esters gives rise to a diverse range of chemical transformations, making them valuable intermediates in multi-step syntheses.

Conjugate Additions: The Michael Reaction

The Michael addition, or conjugate 1,4-addition, is a cornerstone reaction of α,β-unsaturated carbonyl compounds.[14][15] A wide variety of nucleophiles (Michael donors) can add to the electrophilic β-carbon of the α,β-unsaturated ester (Michael acceptor).

-

Mechanistic Rationale: The reaction is driven by the formation of a new carbon-carbon bond and a resonance-stabilized enolate intermediate.[16] This intermediate is then protonated to yield the 1,4-adduct. The thermodynamic stability of the final product favors conjugate addition over direct 1,2-addition to the carbonyl group.[17]

-

Diagram: Michael Addition Workflow

Reduction Reactions

The double bond and the ester functionality of α,β-unsaturated ethyl esters can be selectively reduced under different conditions.

3.2.1. Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method for the reduction of the carbon-carbon double bond. [18][19][20]

-

Field-Proven Insights: The choice of catalyst is crucial for selectivity. Precious metal catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are effective for the reduction of the alkene without affecting the ester group. [21]Copper-based catalysts have also been developed for the conjugate reduction of α,β-unsaturated esters. [18][20]Asymmetric hydrogenation using chiral catalysts can afford chiral saturated esters with high enantioselectivity. [19]

Cycloaddition Reactions

The electron-deficient double bond of α,β-unsaturated ethyl esters makes them excellent dienophiles in Diels-Alder reactions, providing a powerful route to cyclic and bicyclic systems.

Spectroscopic Characterization: Unveiling the Structure

The unambiguous identification and characterization of α,β-unsaturated ethyl esters rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy